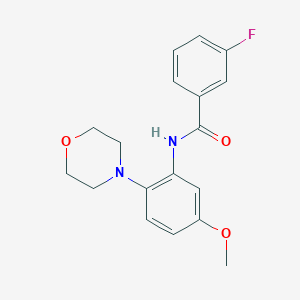![molecular formula C22H26FN3O2 B243914 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243914.png)
4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
作用机制
The mechanism of action of 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves binding to specific receptors in the brain. This compound has been found to bind to the sigma-1 receptor, which is a receptor that is involved in the regulation of neurotransmitter release. By binding to this receptor, 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide can modulate neurotransmitter release and affect the function of the nervous system.
Biochemical and Physiological Effects:
4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been found to have neuroprotective effects, and may have potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its specificity for the sigma-1 receptor. This compound can be used to study the function of this receptor and its role in neurotransmitter release. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. One direction is to explore its potential as a therapeutic agent for neurological disorders. Another direction is to investigate its effects on other receptors in the brain and its potential as a tool for studying the function of these receptors. Additionally, further research is needed to determine the safety and toxicity of this compound, and its potential for use in clinical settings.
合成方法
The synthesis of 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step is the synthesis of 4-fluoronitrobenzene, which is then reacted with 4-(3-methylbutanoyl)-1-piperazine to form 4-(3-methylbutanoyl)-1-(4-fluoronitrophenyl)piperazine. This compound is then reduced to form 4-(3-methylbutanoyl)-1-(4-fluoroanilino)piperazine, which is then reacted with benzoyl chloride to form the final product, 4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide.
科学研究应用
4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. Some of the scientific research applications of this compound include studying its effects on neurotransmitter release, investigating its potential as a therapeutic agent for neurological disorders, and exploring its potential as a tool for studying the function of specific receptors in the brain.
属性
分子式 |
C22H26FN3O2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
4-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H26FN3O2/c1-16(2)15-21(27)26-13-11-25(12-14-26)20-9-7-19(8-10-20)24-22(28)17-3-5-18(23)6-4-17/h3-10,16H,11-15H2,1-2H3,(H,24,28) |
InChI 键 |
AUEKKZAUWWLYGX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)